molecular formula C18H20N2O2 B297107 N-[4-(acetylamino)phenyl]-2-phenylbutanamide

N-[4-(acetylamino)phenyl]-2-phenylbutanamide

Cat. No.: B297107
M. Wt: 296.4 g/mol
InChI Key: FDACPLQGYOKETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-phenylbutanamide is a chemical compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is structurally characterized by an acetamidophenyl group attached to a phenylbutanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-phenylbutanamide typically involves the reaction of 4-acetamidophenol with 2-phenylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: It is explored for its potential use in drug formulations and as a lead compound for developing new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, such as cyclooxygenases, which play a role in inflammation and pain. Additionally, the compound may interact with serotonergic and cannabinoid systems, contributing to its analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-aminophenyl)acetamide: Studied for its potential anti-inflammatory effects.

    N-(4-acetamidophenyl)-4-oxobut-2-enoic acid: Known for its antioxidant activity.

Uniqueness

N-[4-(acetylamino)phenyl]-2-phenylbutanamide is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Its combination of an acetamidophenyl group with a phenylbutanamide backbone allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-phenylbutanamide

InChI

InChI=1S/C18H20N2O2/c1-3-17(14-7-5-4-6-8-14)18(22)20-16-11-9-15(10-12-16)19-13(2)21/h4-12,17H,3H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

FDACPLQGYOKETO-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.